3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is also known as a selective adenosine A2A receptor antagonist. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. The compound acts as a selective adenosine A2A receptor antagonist, which plays a crucial role in the regulation of neurotransmitter release. By blocking the adenosine A2A receptor, 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can modulate the release of dopamine and other neurotransmitters, which can help alleviate the symptoms of these neurological disorders.
Wirkmechanismus
The mechanism of action of 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the blockade of adenosine A2A receptors. Adenosine is a neurotransmitter that plays a crucial role in the regulation of neurotransmitter release. The adenosine A2A receptor is highly expressed in the basal ganglia, which is a region of the brain that is involved in the control of movement. By blocking the adenosine A2A receptor, 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can modulate the release of dopamine and other neurotransmitters, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione are primarily related to its action on the adenosine A2A receptor. The compound has been shown to modulate the release of dopamine and other neurotransmitters, which can help alleviate the symptoms of neurological disorders. Additionally, 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have antioxidant properties, which can help protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of blocking this receptor, which can help elucidate its role in various neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, there is a need for further studies to elucidate the specific mechanisms of action of 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione in various neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans, which could pave the way for its use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-methyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-(1-naphthylmethyl)-1,3-dimethylxanthine with methyl iodide in the presence of potassium carbonate. The reaction takes place in dimethylformamide at 80°C for 24 hours. The product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-20-15-14(16(22)19-17(20)23)21(10-18-15)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYZNYEOQMANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.